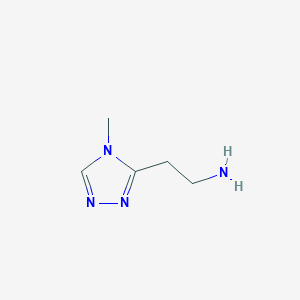

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine

描述

Historical Context and Development of Triazole Chemistry

The exploration of triazole chemistry began in 1885 when Bladin first coined the term "triazole" to describe a five-membered heterocyclic ring containing three nitrogen atoms. Early research focused on synthesizing stable triazole derivatives, but advancements accelerated in the mid-20th century with the discovery of Huisgen’s 1,3-dipolar cycloaddition, a reaction enabling regioselective formation of 1,2,3-triazoles. The development of "click chemistry" in the early 2000s further revolutionized triazole synthesis, particularly for 1,2,3-triazoles, by leveraging copper-catalyzed azide-alkyne cycloadditions.

1,2,4-Triazoles, the structural class to which 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine belongs, gained prominence later due to their metabolic stability and versatility in drug design. The introduction of methyl and ethanamine substituents, as seen in this compound, emerged from efforts to optimize pharmacokinetic properties and target specificity in antifungal and anticancer agents.

Classification within Heterocyclic Nitrogen Compounds

This compound is classified as a monocyclic 1,2,4-triazole derivative within the broader category of nitrogen-containing heterocycles. Its structural features include:

- A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.

- A methyl group (-CH₃) at the N4 position.

- An ethanamine side chain (-CH₂CH₂NH₂) at the C3 position.

Table 1: Classification of Nitrogen Heterocycles

| Heterocycle Type | Ring Size | Nitrogen Atoms | Example Compound |

|---|---|---|---|

| Pyridine | 6-membered | 1 | Nicotine |

| Imidazole | 5-membered | 2 | Histidine |

| 1,2,4-Triazole | 5-membered | 3 | This compound |

This compound’s electron-rich triazole core enables π-π stacking and hydrogen bonding, making it valuable in coordination chemistry and drug-receptor interactions.

Significance in Chemical Research

1,2,4-Triazole derivatives like this compound are pivotal in multiple domains:

- Pharmaceuticals : Serve as precursors for antifungal agents (e.g., fluconazole) and kinase inhibitors in cancer therapy.

- Materials Science : Act as ligands in metal-organic frameworks (MOFs) for gas storage and catalysis.

- Agrochemicals : Enhance herbicidal activity through structural modifications.

Recent studies highlight its role in synthesizing radiopharmaceuticals and fluorescence probes, leveraging its ability to form stable coordination complexes.

Nomenclature Systems and Structural Identification

The systematic IUPAC name This compound is derived as follows:

- Root : "1,2,4-triazole" indicates the parent heterocycle.

- Substituents :

Alternative Nomenclature :

- Hantzsch-Widman system: 4-methyl-4H-1,2,4-triazol-3-amine ethane .

- CAS Registry Number: 744994-00-1.

Structural Verification :

属性

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUROGIJRFJQLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587984 | |

| Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744994-00-1 | |

| Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Synthesis via Alkylation of 4-Methyl-1,2,4-Triazole Derivatives

One common approach involves the alkylation of 4-methyl-1,2,4-triazole with a suitable ethylamine derivative or haloalkylamine under basic conditions. This method typically uses:

- Starting materials: 4-methyl-1,2,4-triazole, 2-chloroethylamine or related haloalkylamines

- Base: Potassium hydroxide or triethylamine to deprotonate the triazole nitrogen

- Solvent: Polar aprotic solvents such as acetonitrile or ethanol

- Conditions: Reflux or controlled heating to facilitate nucleophilic substitution

This route allows the selective formation of the ethanamine side chain at the 3-position of the triazole ring.

Stepwise Construction via Hydrazine and Substituted Acetamides

Another method reported in the literature involves the synthesis of triazole derivatives starting from hydrazine and substituted acetamides:

- Step 1: Preparation of hydrazides by reacting arylbenzoates with hydrazine hydrate under reflux conditions.

- Step 2: Cyclization with 2-chloro-N-(substituted phenyl)acetamides in the presence of triethylamine to form 1,2,4-triazole rings substituted with ethanamine-like side chains.

- Step 3: Further functionalization to introduce methyl groups at the 4-position of the triazole ring and amine groups on the ethyl side chain.

This approach is useful for synthesizing a variety of substituted triazole ethanamine derivatives with good yields and purity.

Methylation of 4H-1,2,4-Triazol-3-ylmethyl Derivatives

Methylation of 4H-1,2,4-triazol-3-ylmethyl intermediates using methyl iodide or similar alkylating agents in the presence of sodium ethoxide has been demonstrated to efficiently yield 4-methyl substituted triazoles:

- This method involves first synthesizing the 1,2,4-triazol-3-ylmethyl ethanamine intermediate, then methylating the triazole ring nitrogen at position 4.

- The reaction conditions typically involve mild bases and polar solvents, with reaction times ranging from 1 to several hours.

This method is particularly valuable for introducing the methyl group after the ethanamine side chain is installed, allowing flexibility in synthesis design.

Data Table: Summary of Preparation Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation of 4-methyl-1,2,4-triazole | 4-methyl-1,2,4-triazole, 2-chloroethylamine | KOH or triethylamine, acetonitrile, reflux | 70-85 | Direct introduction of ethanamine side chain |

| Hydrazide cyclization and substitution | Arylbenzoates, hydrazine hydrate, 2-chloro-N-(substituted phenyl)acetamides | Triethylamine, acetonitrile, reflux | 60-90 | Multi-step, versatile for substituted derivatives |

| Methylation of triazol-3-ylmethyl intermediates | 4H-1,2,4-triazol-3-ylmethyl ethanamine derivatives | Methyl iodide, sodium ethoxide, polar solvents | 75-90 | Post-alkylation methylation of triazole ring |

Research Findings and Analytical Data

- The synthesized this compound compounds have been characterized by elemental analysis, IR spectroscopy, ^1H and ^13C NMR, and mass spectrometry , confirming the successful formation of the triazole ring and ethanamine side chain.

- Melting points and purity data indicate high-quality products suitable for further pharmaceutical or chemical applications.

- The antimicrobial activity of related triazole derivatives suggests potential bioactivity, making these synthetic methods valuable for medicinal chemistry.

- Advanced synthetic protocols emphasize the use of mild conditions to prevent decomposition and maximize yields.

Additional Notes

- Commercial availability of some intermediates and derivatives (e.g., 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride) facilitates synthetic access and scale-up.

- Safety and handling data recommend standard precautions for amine and triazole compounds, including use of gloves and fume hoods during synthesis.

- Optimization of reaction parameters such as temperature, solvent, and base can further improve yields and selectivity.

化学反应分析

Types of Reactions

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogenated compounds (e.g., alkyl halides), often in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole ring or side chain.

Substitution: Substituted ethanamine derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

The compound exhibits notable antimicrobial activity, making it a candidate for the development of new antibacterial and antifungal agents. Research indicates that derivatives of 1,2,4-triazole, including 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine, have been synthesized and evaluated for their effectiveness against a range of pathogens. For instance, studies have shown that triazole derivatives can inhibit the growth of drug-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

In a recent study, a series of triazole derivatives were synthesized and tested for their antibacterial properties. The results demonstrated that certain compounds exhibited high binding affinities to bacterial enzyme targets, indicating potential therapeutic applications . The docking scores of these compounds (e.g., −9.8 kcal/mol) suggest robust interactions that could lead to effective antibiotic therapies.

Antifungal Activity

The compound also shows promise in antifungal applications. Its structural features allow it to interact with fungal enzymes, inhibiting their activity and leading to cell death. This property is particularly valuable in the treatment of fungal infections that are resistant to conventional therapies .

Agricultural Applications

Fungicides

Due to its antifungal properties, this compound is explored as a potential fungicide in agriculture. The compound can be used to protect crops from fungal pathogens that threaten yield and quality. Research has indicated that triazole compounds can effectively manage plant diseases caused by fungi .

Biochemical Applications

Cell Signaling Modulation

In biochemical research, this compound has been shown to influence various cellular processes by modulating signaling pathways. It interacts with key enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta, which play critical roles in cell proliferation and apoptosis .

Case Study: Cancer Cell Proliferation

A study investigating the effects of triazole derivatives on cancer cells revealed that these compounds could induce apoptosis in malignant cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the ethanamine side chain can interact with various biomolecules, influencing cellular pathways and processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Properties

Table 1: Substituent Effects on Electronic Properties

- Key Insight : The title compound exhibits superior NLO performance compared to urea, attributed to its conjugated π-system and electron-donating ethanamine group . Adamantyl derivatives show comparable hyperpolarizability due to their bulky, electron-rich substituents, but their synthesis complexity limits applications . Bromophenyl-thio derivatives absorb in the UV range (~295–298 nm), suggesting utility in optoelectronic materials .

Structural Modifications and Physicochemical Behavior

Table 3: Impact of Triazole Ring Modifications

- Key Insight : Shifting the triazole ring from 1,2,4 to 1,2,3 (as in ) reduces conjugation, impacting electronic properties. Ethyl substitution at the 4th position (vs. methyl) decreases NLO efficiency due to steric hindrance . Thio-ethanamine derivatives improve solubility via salt formation, aiding pharmaceutical formulation .

生物活性

Introduction

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine, also known by its CAS number 744994-00-1, is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : CHN

- Molecular Weight : 126.16 g/mol

- Structural Characteristics : The compound features a triazole ring which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit specific enzymes involved in metabolic pathways, leading to potential therapeutic effects such as anticancer activity. The compound's mechanism involves binding to enzyme active sites, thereby disrupting normal metabolic functions which can result in apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance:

- Cell Lines Tested :

- Human melanoma (IGR39)

- Triple-negative breast cancer (MDA-MB-231)

- Pancreatic carcinoma (Panc-1)

In vitro assays indicated that this compound exhibited significant cytotoxicity against these cancer cell lines, with particular selectivity towards melanoma cells .

Antimicrobial Properties

The triazole derivatives are known for their antimicrobial properties. Compounds within this class have shown effectiveness against a range of bacteria and fungi. The specific activity of this compound in this regard remains an area of active research but aligns with the broader spectrum of activities associated with triazole compounds .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, derivatives of triazoles have been associated with:

- Antiviral Activities : Inhibition of viral replication.

- Anti-inflammatory Effects : Reduction in inflammatory markers.

- CNS Stimulant Properties : Potential use in treating neurological disorders .

Study on Cytotoxicity

A notable study evaluated the cytotoxicity of several triazole derivatives, including this compound. The MTT assay results indicated that this compound had a significant effect on cell viability across multiple cancer cell lines. The selectivity index suggested a higher potency against melanoma compared to other tested lines .

Synthesis and Modification

Research into the synthesis of this compound has revealed that modifications to the triazole ring can enhance its biological activity. For example, substituting different groups at the 4-position of the triazole ring has been shown to affect cytotoxicity and selectivity towards cancer cells .

Data Table: Biological Activity Overview

常见问题

Q. What are the optimal synthetic routes for 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine?

The compound is typically synthesized via nucleophilic substitution or catalytic hydrogenation. For example:

- Nucleophilic substitution : React 4-(chloromethyl)benzylamine derivatives with 1H-1,2,4-triazole under alkaline conditions (e.g., KOH/EtOH) to form the triazole-alkyl linkage .

- Catalytic hydrogenation : Reduce nitro intermediates (e.g., 2-(5-(3-methoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylethanamine) using 10% Pd/C under hydrogen pressure (60 psi, 2 days) to yield the amine . Purification involves recrystallization or column chromatography (silica gel, methanol/dichloromethane) .

Q. How is the structural integrity of this compound confirmed?

Use a combination of spectroscopic and crystallographic methods:

- 1H/13C NMR : Assign peaks for the triazole ring (δ 8.0–9.0 ppm for protons) and ethylamine chain (δ 2.5–3.5 ppm) .

- X-ray crystallography : Refine structures using SHELXL (monoclinic space groups common for triazoles) .

- Elemental analysis : Validate molecular formula (e.g., C₅H₁₀N₄) .

Advanced Research Questions

Q. How can reaction contradictions in catalytic hydrogenation yields be resolved?

Low yields may stem from catalyst poisoning due to sulfur impurities or steric hindrance. Mitigation strategies include:

- Pre-purification : Remove sulfur-containing intermediates via activated charcoal filtration .

- Alternative catalysts : Test PtO₂ or Raney Ni for sterically hindered substrates.

- Reaction monitoring : Use TLC or HPLC to track intermediate conversion .

Q. What computational methods are effective for predicting electronic properties of triazole derivatives?

- Density Functional Theory (DFT) : Optimize geometries (B3LYP/6-311G**) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) properties (e.g., hyperpolarizability >100 × 10⁻³⁰ esu for 4-methyltriazole derivatives) .

- Molecular docking : Simulate interactions with biological targets (e.g., adenovirus proteases) using AutoDock Vina .

Q. How to evaluate antiviral activity while minimizing cytotoxicity?

Follow protocols from antiviral studies on similar triazole derivatives:

- Cytotoxicity assays : Test HEK-293 or GMK cell viability via MTT assay (IC₅₀ > 100 µM indicates low toxicity) .

- Virucidal activity : Pre-incubate human adenovirus type 5 with the compound (10–50 µM, 1 hr) and measure plaque reduction .

- Mechanistic studies : Use fluorescence quenching to assess binding to viral capsid proteins .

Q. What strategies optimize regioselectivity in triazole alkylation?

Control reaction conditions to favor the 4-methyl-4H-1,2,4-triazole isomer:

- Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize byproduct formation .

- Temperature modulation : Higher temperatures (>80°C) favor thermodynamic control of the 4-methyl isomer .

- Protecting groups : Introduce tert-butyl or benzyl groups to direct alkylation to the N3 position .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。